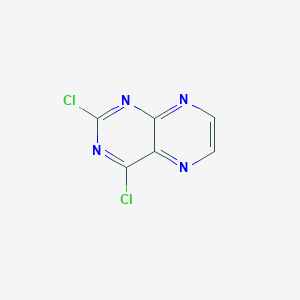
2,4-Dichloropteridine
説明
“2,4-Dichloropteridine” is a chemical compound with the molecular formula C6H2Cl2N4 . It has a molecular weight of 201.01 g/mol . The IUPAC name for this compound is 2,4-dichloropteridine .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropteridine consists of 6 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, and 4 nitrogen atoms . The InChI code for this compound is InChI=1S/C6H2Cl2N4/c7-4-3-5 (10-2-1-9-3)12-6 (8)11-4/h1-2H .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloropteridine include a molecular weight of 201.01 g/mol, a topological polar surface area of 51.6 Ų, and a complexity of 168 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound is covalently bonded and is canonicalized .
科学的研究の応用
Agricultural Herbicide Development
2,4-Dichloropteridine: has been studied for its potential use in the development of herbicides. Its structure is similar to that of 2,4-Dichlorophenoxyacetic acid (2,4-D) , a widely used herbicide . Researchers are exploring the possibility of using 2,4-Dichloropteridine as a base compound to create more effective and environmentally friendly herbicides.
Microbial Biodegradation
The compound’s role in microbial biodegradation is significant. Studies have shown that certain microorganisms can degrade 2,4-Dichloropteridine, leading to less environmental impact compared to other herbicides . This application is crucial in reducing the ecological footprint of agricultural chemicals.
Biomarker for Environmental Exposure
2,4-Dichloropteridine can serve as a biomarker to assess environmental exposure to herbicides. By measuring its levels in biological samples, such as urine, researchers can monitor the extent of exposure and its potential health effects .
Advanced Oxidation Processes
In water treatment and environmental remediation, 2,4-Dichloropteridine can be used to study the efficacy of advanced oxidation processes (AOPs). These processes are designed to degrade organic compounds and can be optimized using 2,4-Dichloropteridine as a model pollutant .
Study of Pesticide Behavior
The behavior of pesticides in agricultural environments is a critical area of study. 2,4-Dichloropteridine can be used to model the behavior of similar compounds, helping to predict their movement and transformation in the environment .
特性
IUPAC Name |
2,4-dichloropteridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N4/c7-4-3-5(10-2-1-9-3)12-6(8)11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSQXWZADZZUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671960 | |
| Record name | 2,4-Dichloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98138-05-7 | |
| Record name | 2,4-Dichloropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)


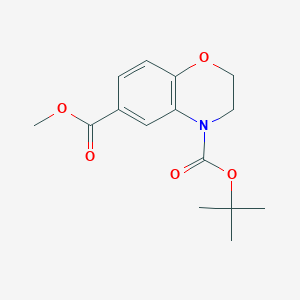
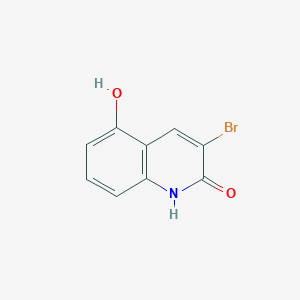
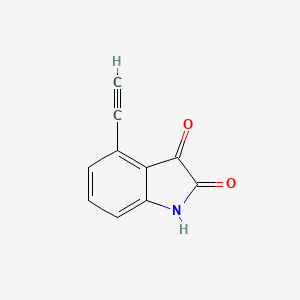




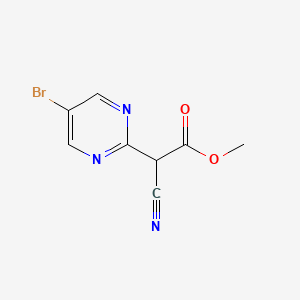
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1391020.png)
![1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1391021.png)